molecular formula C8H9NO B1209421 Benzeneacetaldehyde, oxime CAS No. 7028-48-0

Benzeneacetaldehyde, oxime

Cat. No.: B1209421
CAS No.: 7028-48-0
M. Wt: 135.16 g/mol
InChI Key: CXISHLWVCSLKOJ-UHFFFAOYSA-N
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Description

Benzeneacetaldehyde, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is derived from benzeneacetaldehyde, which is an aromatic aldehyde. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For benzeneacetaldehyde, oxime, the synthesis typically involves the reaction of benzeneacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of benzeneacetaldehyde and hydroxylamine hydrochloride to a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetaldehyde, oxime undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of corresponding nitriles or carboxylic acids.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like phosphorus pentachloride or thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Benzonitrile or benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzeneacetaldehyde, oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential, particularly as enzyme inhibitors and drug candidates.

    Industry: It is used in the production of fragrances, flavors, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. Additionally, oximes can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Phenylacetaldehyde, oxime
  • Benzaldehyde, oxime
  • Acetophenone, oxime

Comparison: Benzeneacetaldehyde, oxime is unique due to its specific structural features and reactivity. Compared to phenylacetaldehyde, oxime, it has an additional methylene group, which influences its chemical behavior and applications. Benzaldehyde, oxime lacks the methylene group, making it less versatile in certain reactions. Acetophenone, oxime, on the other hand, has a ketone-derived oxime, which exhibits different reactivity patterns compared to aldehyde-derived oximes.

Properties

IUPAC Name

N-(2-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISHLWVCSLKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-48-0
Record name Phenylacetaldoxime
Source CAS Common Chemistry
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Record name Phenylacetaldoxime
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Record name Benzeneacetaldehyde, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylacetaldehyde oxime
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Synthesis routes and methods

Procedure details

Phenylacetaldehyde (12.0 g, 7.8 ml, 0.1 mol) was dissolved in EtOH (360 ml) and mixed while stirring successively with hydroxylamine hydrochloride (10.4 g, 0.15 mol) and abs. pyridine (9.7 ml, 0.12 mol). After stirring for 1.5 h at RT, the reaction mixture was concentrated, the residue taken up in toluene (1×100 ml) and the solvent removed again under vacuum. The oily residue was stirred with EtOAc (350 ml) and water (90 ml) for 15 min. Subsequently, the phases were separated. The organic phase was washed with water (2×80 ml), dried and concentrated. The oil obtained crystallised after a short time. The oil was recrystallised from n-hexane (20 ml). Compound V was obtained as a white solid in a yield of 31% (4.13 g) having a melting point of 90-94° C.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Yield
31%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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